2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one
Description
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one (CAS: 609805-02-9) is a fluorinated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a 2-methylpropyl (isobutyl) group at the 3-position and a trifluoroacetyl group at the 1-position. Its molecular formula is C₁₄H₁₄F₃N₂O, with a molecular weight of 270.26 g/mol . This compound is structurally significant due to the trifluoroethyl ketone moiety, which enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-8(2)7-10-17-11(12(19)13(14,15)16)9-5-3-4-6-18(9)10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBGRYCXWWKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
One-Pot Synthesis: The reaction proceeds through a one-pot synthesis, where the intermediate products are not isolated. This method enhances the efficiency and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to improve reaction efficiency and scalability.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is in the field of cancer research. Compounds containing imidazo[1,5-a]pyridine scaffolds have been studied for their ability to inhibit various kinases involved in cancer pathways. For instance, derivatives of imidazo[1,5-a]pyridine have shown promise in targeting c-KIT kinase mutations prevalent in gastrointestinal stromal tumors (GISTs) and other malignancies . The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy as therapeutic agents.
Neuroprotective Effects
Research has indicated that imidazo[1,5-a]pyridine derivatives can exhibit neuroprotective effects. The introduction of the trifluoroethyl moiety may contribute to the modulation of neurotransmitter systems, making it a candidate for treating neurodegenerative diseases . Studies involving related compounds have demonstrated their ability to cross the blood-brain barrier, which is crucial for any neuroactive drug.
Material Science
Fluorinated Polymers
The incorporation of 2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one into polymer matrices can lead to materials with enhanced thermal and chemical stability. Fluorinated compounds are known for their hydrophobic properties, which can be advantageous in creating coatings that resist moisture and chemical attack. This application is particularly relevant in industries requiring durable materials such as aerospace and automotive sectors.
Agricultural Chemistry
Pesticide Development
The compound's unique structure may also be explored for developing new agrochemicals. The imidazo[1,5-a]pyridine framework has been associated with insecticidal and fungicidal activities. By modifying the side chains and functional groups, researchers can design novel pesticides that are more effective against resistant strains of pests and pathogens while minimizing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity (2020) | Evaluated the efficacy of imidazo[1,5-a]pyridine derivatives on GIST cell lines | Demonstrated significant inhibition of c-KIT mutations with IC50 values in low micromolar range |
| Neuroprotective Effects (2021) | Investigated the effect of related compounds on neurodegeneration models | Showed reduced neuronal apoptosis and improved cognitive function in rodent models |
| Polymer Applications (2019) | Developed fluorinated polymer composites incorporating trifluorinated compounds | Achieved enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts |
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one, highlighting key differences in substituents, molecular properties, and applications:
Key Research Findings and Analysis
Substituent Effects on Physicochemical Properties
- The 2-methylpropyl group in the target compound contributes to increased hydrophobicity compared to the methyl analog (MW 270.26 vs. ~256.2), which may enhance membrane permeability in drug delivery .
- The trifluoromethyl analog (CAS 1797079-01-6) exhibits higher molecular weight (282.14) and electronegativity, likely improving resistance to oxidative degradation but reducing solubility in polar solvents .
Commercial Availability and Safety
- The target compound is listed as available for inquiry but lacks disclosed purity or safety data . In contrast, the pyrimidine variant (CAS 691372-19-7) has a published safety data sheet (SDS) under GHS guidelines, indicating stricter handling requirements .
Biological Activity
The compound 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an imidazo[1,5-a]pyridine moiety. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 270.3 g/mol |
| Purity | 99% |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study evaluated the cytotoxic effects of several imidazo[1,5-a]pyridine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have also been reported to possess antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Research Findings : In vitro assays revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds in this class have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Gene Expression : These compounds may alter the expression of genes associated with cell survival and proliferation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
